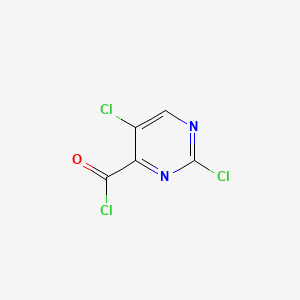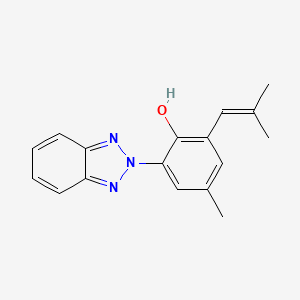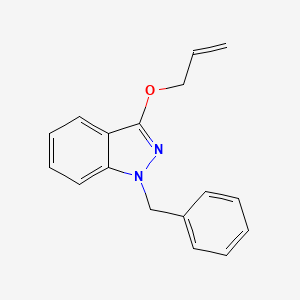
Propan-2-yl 2-ethoxypyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propan-2-yl 2-ethoxypyridine-3-carboxylate can be synthesized through an esterification reaction. This involves the reaction of nicotinic acid with isopropyl alcohol in the presence of a catalyst, typically a mineral acid such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The general reaction scheme is as follows:
Nicotinic acid+Isopropyl alcoholH2SO4Isopropyl 2-ethoxynicotinate+Water
Industrial Production Methods
In an industrial setting, the production of isopropyl 2-ethoxynicotinate may involve continuous esterification processes. These processes are designed to optimize yield and purity while minimizing production costs. The use of advanced distillation techniques, such as azeotropic distillation, can help in the efficient removal of water formed during the reaction, thereby driving the equilibrium towards the formation of the ester.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl 2-ethoxypyridine-3-carboxylate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to nicotinic acid and isopropyl alcohol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Nicotinic acid and isopropyl alcohol.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols and other reduced forms.
Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propan-2-yl 2-ethoxypyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential effects on biological systems, including its role as a precursor to nicotinic acid derivatives.
Medicine: Investigated for its potential therapeutic properties, including its use in topical formulations for skin conditions.
Industry: Utilized in the formulation of cosmetics and personal care products due to its potential skin-soothing properties.
Mecanismo De Acción
The mechanism of action of isopropyl 2-ethoxynicotinate involves its interaction with biological targets, primarily through its conversion to nicotinic acid. Nicotinic acid acts on nicotinic acid receptors, leading to various physiological effects, including vasodilation and anti-inflammatory responses. The ester itself may also exhibit direct effects on cellular membranes and enzymes, contributing to its overall biological activity.
Comparación Con Compuestos Similares
Propan-2-yl 2-ethoxypyridine-3-carboxylate can be compared with other esters of nicotinic acid, such as:
- Methyl nicotinate
- Ethyl nicotinate
- Butyl nicotinate
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct physicochemical properties. These properties can influence its solubility, stability, and biological activity, making it suitable for specific applications where other esters may not be as effective.
Similar Compounds
- Methyl nicotinate : Similar ester but with a methyl group.
- Ethyl nicotinate : Similar ester but with an ethyl group.
- Butyl nicotinate : Similar ester but with a butyl group.
Propiedades
Número CAS |
153185-54-7 |
|---|---|
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.245 |
Nombre IUPAC |
propan-2-yl 2-ethoxypyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-4-14-10-9(6-5-7-12-10)11(13)15-8(2)3/h5-8H,4H2,1-3H3 |
Clave InChI |
CSFHIEPKKQLZIR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC=N1)C(=O)OC(C)C |
Sinónimos |
3-Pyridinecarboxylicacid,2-ethoxy-,1-methylethylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac 8alpha-[Delta-5(10)]-Norgestrel](/img/structure/B585053.png)
![(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-(4-hydroxyphenyl)-2-propenamide](/img/new.no-structure.jpg)



![4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol](/img/structure/B585074.png)
